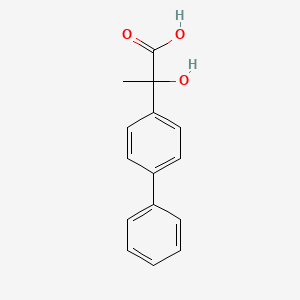
2-(1,1'-BIPHENYL)-4-YL-2-HYDROXYPROPANOIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,1’-BIPHENYL)-4-YL-2-HYDROXYPROPANOIC ACID is an organic compound that features a biphenyl moiety attached to a hydroxypropanoic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1’-BIPHENYL)-4-YL-2-HYDROXYPROPANOIC ACID typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing biphenyl derivatives .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic methodologies that ensure high yield and purity. Techniques such as column chromatography are used for purification .
Análisis De Reacciones Químicas
Types of Reactions: 2-(1,1’-BIPHENYL)-4-YL-2-HYDROXYPROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the biphenyl moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2-(1,1’-BIPHENYL)-4-YL-2-HYDROXYPROPANOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex biphenyl derivatives.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
Mecanismo De Acción
The mechanism by which 2-(1,1’-BIPHENYL)-4-YL-2-HYDROXYPROPANOIC ACID exerts its effects involves its interaction with specific molecular targets. For instance, its anti-inflammatory action is believed to be mediated through the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory pathway . The compound’s structure allows it to fit into the active site of these enzymes, thereby blocking their activity.
Comparación Con Compuestos Similares
Flurbiprofen: Another biphenyl derivative with anti-inflammatory properties.
Fenbufen: Known for its analgesic and anti-inflammatory effects.
Uniqueness: 2-(1,1’-BIPHENYL)-4-YL-2-HYDROXYPROPANOIC ACID is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H14O3 |
|---|---|
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
2-hydroxy-2-(4-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C15H14O3/c1-15(18,14(16)17)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10,18H,1H3,(H,16,17) |
Clave InChI |
BRGSEHHSPCVJLH-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
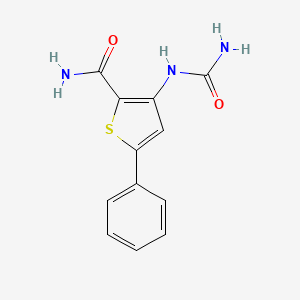
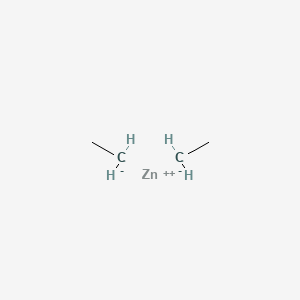
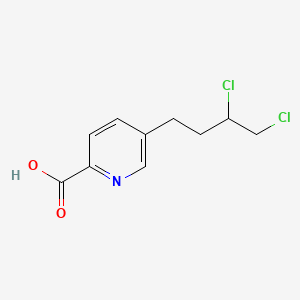
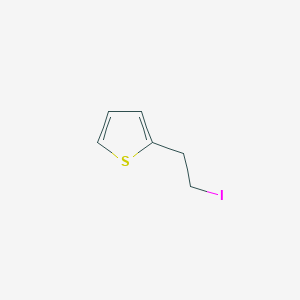
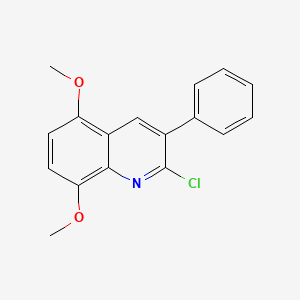
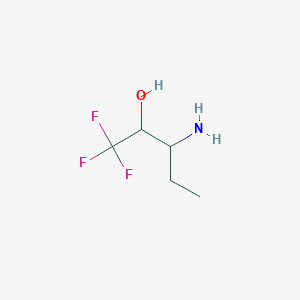
![2-{[3-(1-Methylethyl)phenyl]oxy}-5-nitropyridine](/img/structure/B8774785.png)
![8-(2-Nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8774786.png)
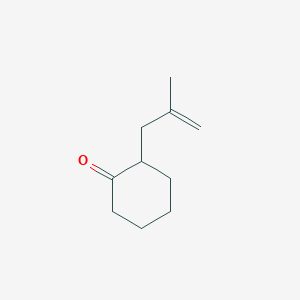
![2-(4-Chloro-2-methoxyphenyl)-5,6-difluoro-1H-benzo[D]imidazole](/img/structure/B8774796.png)
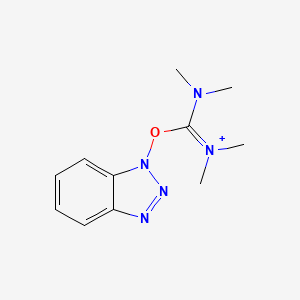
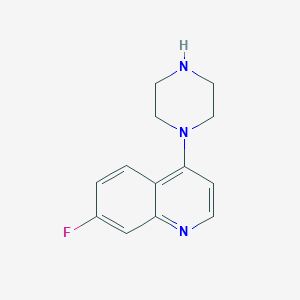
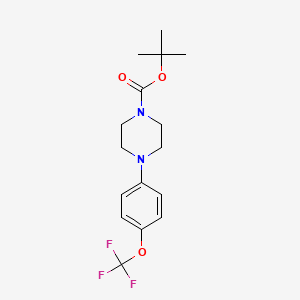
![9-Methyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B8774819.png)
